molecular formula C4H10S B122982 2-Butanethiol CAS No. 513-53-1

2-Butanethiol

Cat. No. B122982
Key on ui cas rn: 513-53-1
M. Wt: 90.19 g/mol
InChI Key: LOCHFZBWPCLPAN-UHFFFAOYSA-N
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Patent
US04588714

Procedure details

Following the procedure as shown in Example 1, step (a), 14.67 g (94%) of the triethylamine salt of S-sec-butyl ethylphosphonotrithioic acid was obtained from 6.0 g (0.0242 mole) of ethylthionophosphine sulfide, 5.80 ml (4.58 g, 0.0508 mole) of sec-butyl mercaptan, and 7.1 ml (5.14 g, 0.0508 mole) of triethylamine.
Quantity
7.1 mL
Type
solvent
Reaction Step One
Name
S-sec-butyl ethylphosphonotrithioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.67 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:5][P:6]([CH2:9][CH3:10])(S)=[S:7])([CH2:3][CH3:4])[CH3:2]>C(N(CC)CC)C>[CH2:9]([P:6](=[S:7])=[S:5])[CH3:10].[CH:1]([SH:5])([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
7.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
S-sec-butyl ethylphosphonotrithioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)SP(=S)(S)CC
Step Three
Name
Quantity
14.67 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)P(=S)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0242 mol
AMOUNT: MASS 6 g
Name
Type
product
Smiles
C(C)(CC)S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0508 mol
AMOUNT: VOLUME 5.8 mL
AMOUNT: MASS 4.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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